molecular formula C26H24N4O4 B11105925 4-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-2-methylbenzene-1,3-diol

4-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-2-methylbenzene-1,3-diol

Cat. No.: B11105925
M. Wt: 456.5 g/mol
InChI Key: GFEDYJLCAIBZTA-JFLMPSFJSA-N
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Description

2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both benzaldehyde and pyrimidinyl hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE typically involves the condensation of 2,4-dihydroxy-3-methylbenzaldehyde with 4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the hydrazone linkage, which allows the compound to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.

    4-(3,4-Dimethoxyphenyl)-6-phenyl-2-pyrimidinyl hydrazine: Another precursor used in the synthesis.

    Quinones: Oxidized derivatives of the target compound.

Uniqueness

2,4-DIHYDROXY-3-METHYLBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol

InChI

InChI=1S/C26H24N4O4/c1-16-22(31)11-9-19(25(16)32)15-27-30-26-28-20(17-7-5-4-6-8-17)14-21(29-26)18-10-12-23(33-2)24(13-18)34-3/h4-15,31-32H,1-3H3,(H,28,29,30)/b27-15+

InChI Key

GFEDYJLCAIBZTA-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1O)/C=N/NC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)O

Canonical SMILES

CC1=C(C=CC(=C1O)C=NNC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)O

Origin of Product

United States

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